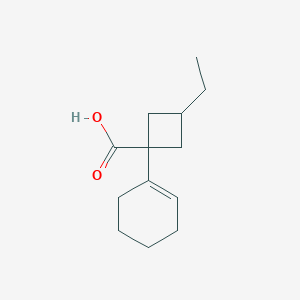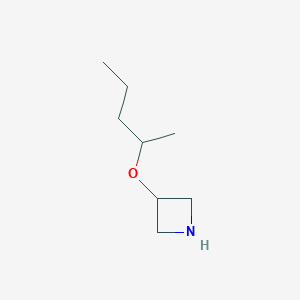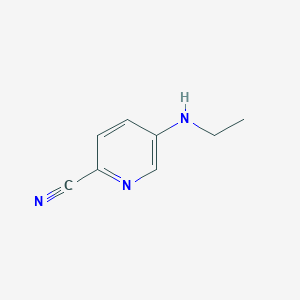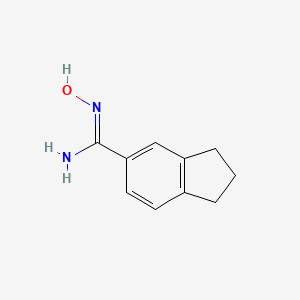
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes an iodine atom, a thiolane ring, and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor followed by the introduction of the propoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The propoxy group can be introduced through a nucleophilic substitution reaction using a suitable alkoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and propoxy groups into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through its iodine and propoxy groups. The iodine atom can participate in halogen bonding, while the propoxy group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic regions of biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Iodo-4-(2-methylpropoxy)aniline
- 3-Iodo-4-isobutoxyaniline
Uniqueness
3-Iodo-4-(2-methylpropoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which distinguishes it from other similar compounds. This structural feature can impart different chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H15IO3S |
|---|---|
分子量 |
318.17 g/mol |
IUPAC名 |
3-iodo-4-(2-methylpropoxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15IO3S/c1-6(2)3-12-8-5-13(10,11)4-7(8)9/h6-8H,3-5H2,1-2H3 |
InChIキー |
JGEDEIDODOWKHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1CS(=O)(=O)CC1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)




![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)



![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)


